molecular formula C10H7Cl2N3O2 B6354760 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1225904-12-0

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B6354760
M. Wt: 272.08 g/mol
InChI Key: HAIMXWFIFJFUTJ-UHFFFAOYSA-N
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Description

5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, also known as 5-amino-DCPP or 5-amino-DCPC, is an organic compound belonging to the pyrazole family. It is a white powder that is soluble in water and other organic solvents. 5-amino-DCPP is a versatile molecule that has a wide range of applications in scientific research, including as a reagent for various reactions, as a potent inhibitor of enzymes, and as a fluorescent probe. In

Scientific Research Applications

Antibacterial Activities

Research indicates that derivatives of pyrazole carboxylic acids, which include the 5-Amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid, have shown significant antibacterial activities. These compounds have been synthesized and evaluated against both Gram-positive and Gram-negative bacteria, demonstrating their potential in developing new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).

Carbonic Anhydrase Inhibition

This compound has been utilized in the synthesis of amide derivatives, which are studied for their inhibitory effects on carbonic anhydrase isoenzymes. These studies are crucial for understanding the potential therapeutic applications of these compounds in conditions where inhibition of carbonic anhydrase is beneficial (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).

Anticancer and Antimicrobial Activity

Synthesized derivatives of this compound have shown promising results in terms of anticancer and antimicrobial activities. This highlights the compound's potential in the development of new treatments for cancer and infections (Hafez, El-Gazzar, & Al-Hussain, 2016).

Synthesis of Novel Compounds

The compound serves as a base for the synthesis of a variety of novel compounds with potential applications in medicinal chemistry. This includes exploring its combination with different framework structures for creating new polychelated ligands, which can be significant in metal complex catalysis and other areas of medicinal chemistry (Dalinger et al., 2020).

Antifungal Activity

Derivatives of this compound have been designed and synthesized with significant antifungal activity against various fungal strains. These findings are crucial for developing new antifungal agents, especially for agricultural applications (Liu et al., 2020).

properties

IUPAC Name

5-amino-1-(3,4-dichlorophenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O2/c11-7-2-1-5(3-8(7)12)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAIMXWFIFJFUTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=C(C=N2)C(=O)O)N)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-(3,4-dichlorophenyl)-1H-pyrazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BS Ferreira, RC Silva, BA Souto… - Letters in Organic …, 2021 - researchgate.net
Hybrid systems containing pyrazole moiety show a wide spectrum of biological activities. To access novel hybrids with pyrazole ring, in this work we synthesized twenty pyrazole-…
Number of citations: 3 www.researchgate.net

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